molecular formula C27H27ClN2O6 B607412 N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride CAS No. 2183440-42-6

N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride

Cat. No. B607412
M. Wt: 510.97
InChI Key: BHBCBUGWIUDCSL-UHFFFAOYSA-N
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Description

  • Chemical Structure : The compound consists of a spiro[isobenzofuran-1,9’-xanthene] core with an attached carboxamide group and an aminohexyl side chain .

Synthesis Analysis

  • Purification and Isolation : The compound is purified and isolated using chromatography or recrystallization techniques .

Molecular Structure Analysis

  • A carboxamide functional group .

Chemical Reactions Analysis

  • Substitution Reactions : The aminohexyl side chain can be modified through substitution reactions .

Physical And Chemical Properties Analysis

  • Spectroscopic Properties : UV-Vis, IR, NMR spectra .

Scientific Research Applications

Anti-Corrosion Applications

Research indicates that derivatives of N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride, specifically xanthene derivatives, demonstrate significant anti-corrosion properties. For example, a study by Arrousse et al. (2020) on the synthesis and characterization of 3-oxo-3H-spiro[isobenzofuran-1,9´-xanthene]3´,6´-diyl bis(3-methylbenzenesulfonate) (a related compound) showed an inhibition efficiency of 93% for mild steel corrosion in hydrochloric acid solution. Similarly, Arrousse et al. (2021) evaluated the efficacy of similar xanthene derivatives on mild steel immersed in 1 M HCl solution, demonstrating high inhibition efficiency and non-toxicity (Arrousse, Mabrouk, Hammouti, Hajjaji, Rais, & Taleb, 2020); (Arrousse, Salim, Abdellaoui, Hajjaji, Hammouti, Mabrouk, Diño, & Taleb, 2021).

Fluorescent Labeling

This compound is also useful in fluorescent labeling applications. Bieniarz, Young, and Cornwell (1994) synthesized derivatives for use as fluorescent labels, highlighting their potential in bioconjugation and imaging applications. This demonstrates the versatility of these compounds in scientific research, particularly in biological and chemical imaging (Bieniarz, Young, & Cornwell, 1994).

Detection of Chemicals in Samples

The derivatives of this compound have also been utilized in the detection of specific chemicals in various samples. Wang et al. (2018) developed a novel fluorescent probe based on a related compound for detecting cysteine in milk and water samples. This application is particularly relevant in food safety and environmental monitoring (Wang, Wang, Hao, Yang, Tian, Sun, & Liu, 2018).

Synthesis and Characterization in Organic Chemistry

Further research has focused on the synthesis and characterization of these compounds, providing foundational knowledge for their application in various fields. Studies such as those by Arrousse et al. (2020) and Green (1985) delve into the economical synthesis strategies and characterization of these compounds, emphasizing their significance in organic chemistry and potential industrial applications (Arrousse et al., 2020); (Green, 1985).

Safety And Hazards

  • Environmental Impact : Consider its impact on the environment .

Future Directions

  • Structure-Activity Relationship (SAR) : Modify the compound to enhance desired properties .

properties

IUPAC Name

N-(6-aminohexyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-19-22(13-16)27(35-26(19)33)20-9-6-17(30)14-23(20)34-24-15-18(31)7-10-21(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBCBUGWIUDCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCCCCCN)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 154705351

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride
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N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride
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N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride
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N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride
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N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride
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N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride

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